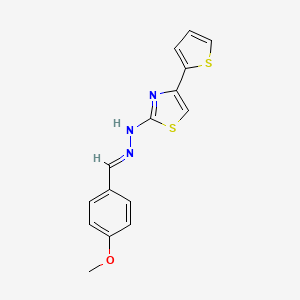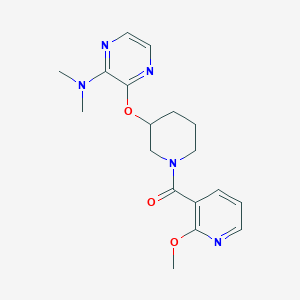![molecular formula C16H15BrCl2N4O2 B2886788 (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide CAS No. 725276-45-9](/img/structure/B2886788.png)
(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide is a useful research compound. Its molecular formula is C16H15BrCl2N4O2 and its molecular weight is 446.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol , have been found to exhibit antiseptic properties, suggesting that they may target a broad spectrum of bacteria and viruses.
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal function of the target organisms, leading to their inactivation.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of ergosterol, a key component of certain microbial cell membranes . This interference could potentially disrupt the integrity of the cell membrane, leading to increased cellular permeability and leakage of cellular contents.
Pharmacokinetics
Similar compounds such as 2,4-dichlorobenzyl alcohol are commonly used in throat lozenges , suggesting that they may be well-absorbed through the oral mucosa. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antiseptic properties. By disrupting protein structures and interfering with cell membrane integrity, the compound could potentially inactivate a broad spectrum of bacteria and viruses, reducing their ability to cause infection .
Properties
IUPAC Name |
2-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2N4O2/c1-24-14-5-9(7-22-23-16(20)21)4-12(17)15(14)25-8-10-2-3-11(18)6-13(10)19/h2-7H,8H2,1H3,(H4,20,21,23)/b22-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHDUYHUFIEDS-QPJQQBGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B2886705.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
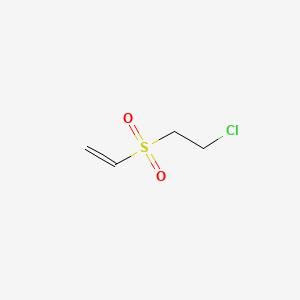
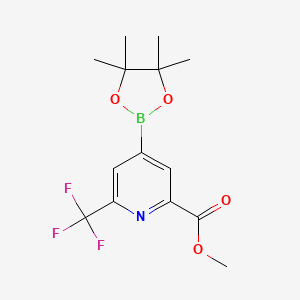
![(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione](/img/structure/B2886712.png)
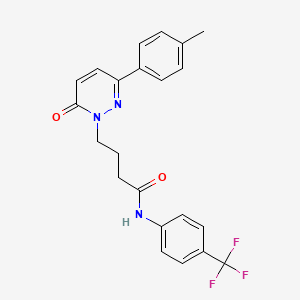
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
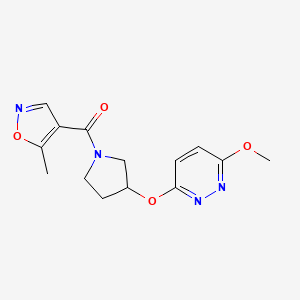
![Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B2886721.png)
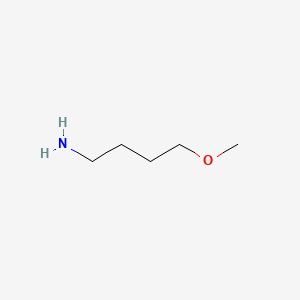
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)
